molecular formula C20H21ClN4O3S B2622660 N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine CAS No. 1251626-80-8

N~2~-benzyl-5-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-ethylpyrimidine-2,4-diamine

Cat. No. B2622660
CAS RN: 1251626-80-8
M. Wt: 432.92
InChI Key: LXZBOKLLZYKPQC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a benzyl group, a sulfonyl group attached to a 3-chloro-4-methoxyphenyl group, and an ethyl group attached to a pyrimidine-2,4-diamine moiety.


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the benzyl and ethyl groups could potentially undergo substitution reactions . The sulfonyl group could also participate in various reactions, depending on the conditions.

properties

IUPAC Name

2-N-benzyl-5-(3-chloro-4-methoxyphenyl)sulfonyl-2-N-ethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3S/c1-3-25(13-14-7-5-4-6-8-14)20-23-12-18(19(22)24-20)29(26,27)15-9-10-17(28-2)16(21)11-15/h4-12H,3,13H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZBOKLLZYKPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-benzyl-5-((3-chloro-4-methoxyphenyl)sulfonyl)-N2-ethylpyrimidine-2,4-diamine

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